4-[3-(4-chlorophenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid 4-[3-(4-chlorophenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15592989
InChI: InChI=1S/C30H27ClN2O4/c1-18-6-8-20(9-7-18)30-29-24(16-21(17-26(29)34)19-10-12-22(31)13-11-19)32-23-4-2-3-5-25(23)33(30)27(35)14-15-28(36)37/h2-13,21,30,32H,14-17H2,1H3,(H,36,37)
SMILES:
Molecular Formula: C30H27ClN2O4
Molecular Weight: 515.0 g/mol

4-[3-(4-chlorophenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

CAS No.:

Cat. No.: VC15592989

Molecular Formula: C30H27ClN2O4

Molecular Weight: 515.0 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(4-chlorophenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid -

Specification

Molecular Formula C30H27ClN2O4
Molecular Weight 515.0 g/mol
IUPAC Name 4-[9-(4-chlorophenyl)-6-(4-methylphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid
Standard InChI InChI=1S/C30H27ClN2O4/c1-18-6-8-20(9-7-18)30-29-24(16-21(17-26(29)34)19-10-12-22(31)13-11-19)32-23-4-2-3-5-25(23)33(30)27(35)14-15-28(36)37/h2-13,21,30,32H,14-17H2,1H3,(H,36,37)
Standard InChI Key JHHHAPPYPUVOJT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2C(=O)CCC(=O)O

Introduction

4-[3-(4-chlorophenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e]diazepin-10-yl]-4-oxobutanoic acid is a complex organic molecule belonging to the dibenzo[b,e]diazepine family. This compound features a unique structural motif, including a dibenzo[b,e]diazepine core with various substituents, making it of significant interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of 4-[3-(4-chlorophenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e]diazepin-10-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. These processes require careful optimization to achieve high yields and purity, often involving the formation of the dibenzo[b,e]diazepine core followed by the introduction of the chlorophenyl, methylphenyl, and oxobutanoic acid groups.

Potential Applications

This compound is of interest for its potential therapeutic applications due to its complex molecular structure and the presence of various functional groups. Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities, although detailed pharmacokinetic and pharmacodynamic studies are necessary to fully characterize these interactions.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-[3-(4-chlorophenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e]diazepin-10-yl]-4-oxobutanoic acid. These include:

Compound NameStructural FeaturesBiological Activity
1-(4-Chlorophenyl)-2-methyl-3-(2-morpholino)propanoic acidContains a chlorophenyl group; similar core structureAnxiolytic
2-(4-Methylphenyl)-6-(trifluoromethyl)benzimidazoleBenzimidazole core; fluorinated side chainAntitumor
3-(2-Chlorophenyl)-5-methylthiazolidineThiazolidine core; chlorinated phenyl groupAntimicrobial

The uniqueness of 4-[3-(4-chlorophenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e]diazepin-10-yl]-4-oxobutanoic acid lies in its specific combination of functional groups and the dibenzo[b,e]diazepine framework, which may confer distinct pharmacological properties compared to other similar compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator